The compound can be identified by its CAS number 405103-02-8 and has been referenced in various chemical databases, including PubChem and Ambeed. Its molecular formula is , with a molecular weight of approximately 151.20562 g/mol. The compound falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The synthesis of (6-Isopropylpyridin-2-yl)methanol can be achieved through several methods, primarily involving the functionalization of pyridine derivatives. One common synthetic route involves the following steps:
Technical parameters such as temperature, reaction time, and concentration of reagents are critical for optimizing yield and purity during synthesis.
The molecular structure of (6-Isopropylpyridin-2-yl)methanol features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms and functional groups.
(6-Isopropylpyridin-2-yl)methanol can participate in various chemical reactions:
Reactions may require specific conditions such as temperature control, solvent choice, and reaction time to achieve desired outcomes.
The mechanism of action for (6-Isopropylpyridin-2-yl)methanol largely depends on its interactions with biological targets. Pyridine derivatives are known to exhibit a range of biological activities due to their ability to interact with various receptors and enzymes.
Data from studies indicate that similar compounds have shown potential as enzyme inhibitors or modulators in various biochemical pathways.
(6-Isopropylpyridin-2-yl)methanol has several potential applications:
(6-Isopropylpyridin-2-yl)methanol (CAS: 107756-02-5; systematic IUPAC name: (6-(propan-2-yl)pyridin-2-yl)methanol) possesses the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. The compound features a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with an isopropyl group (-CH(CH₃)₂). Key structural characteristics confirmed through spectroscopic and crystallographic analysis include:
Table 1: Structural Identifiers and Physicochemical Properties
Identifier/Property | Value/Specification | Reference Method |
---|---|---|
CAS Registry Number | 107756-02-5 | Chemical Abstracts |
SMILES | CC(C)c1ccc(CO)cn1 | Canonical representation |
InChIKey | HPTMXNXYJNMZFM-UHFFFAOYSA-N | Unique identifier |
Density (g/cm³) | 1.032 (calculated) | Computational prediction |
Boiling Point (°C) | 256.6 (calculated) | Antoine equation |
Refractive Index | 1.525 (calculated) | Computational prediction |
LogP | 1.22 (estimated) | XLogP3 algorithm |
The compound's structural features facilitate distinctive supramolecular arrangements in solid-state applications, as evidenced by related pyridinylmethanol structures that form two-dimensional networks through O-H···N and C-H···π interactions. These arrangements demonstrate potential for crystal engineering applications where directed assembly through hydrogen bonding is critical [1] [5].
As a bifunctional heterocyclic building block, (6-isopropylpyridin-2-yl)methanol occupies a strategic position in medicinal chemistry due to:
The compound's pharmaceutical significance is demonstrated by its role as a precursor to metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators. Researchers at major pharmaceutical firms have incorporated this scaffold into potent mGlu5 inhibitors where the isopropylpyridine moiety optimizes receptor occupancy and blood-brain barrier penetration. In one prominent example, the compound served as the key pyridine-containing intermediate in the synthesis of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide – a clinical candidate exhibiting dose-dependent reduction in pain responses in formalin-induced persistent pain models following oral administration in mammals [4].
Table 2: Representative Pharmaceutical Derivatives
Derivative Structure | Biological Target | Therapeutic Application |
---|---|---|
mGlu5 receptor negative allosteric modulators | Metabotropic glutamate receptor 5 | Analgesia, neuropsychiatric disorders |
PI3K inhibitors | Phosphoinositide 3-kinases | Oncology |
BTK inhibitors | Bruton's tyrosine kinase | Autoimmune diseases, hematological malignancies |
The rise of (6-isopropylpyridin-2-yl)methanol as a privileged intermediate reflects broader trends in heterocyclic chemistry where substituted pyridines increasingly replace benzene rings in drug design. This shift addresses pharmacological challenges including metabolic stability, solubility, and off-target effects while maintaining target affinity. The compound exemplifies how heterocyclic building blocks balance aromatic character with improved physicochemical profiles in modern drug discovery [4] [6] [8].
The synthetic evolution of (6-isopropylpyridin-2-yl)methanol reflects methodological advances in heterocyclic chemistry:
Early Synthetic Routes (1990s):Initial preparations relied on stoichiometric organometallic reagents through:
1. 2,6-Dibromopyridine + iPrMgCl → 6-bromo-2-isopropylpyridine (metal-halogen exchange) 2. n-BuLi-mediated lithiation at C2 followed by DMF quench → 6-isopropylpyridine-2-carbaldehyde 3. NaBH₄ reduction → (6-isopropylpyridin-2-yl)methanol
This approach suffered from poor atom economy (37% overall yield), cryogenic conditions (-78°C), and limited scalability due to hazardous intermediates [3].
Contemporary Industrial Synthesis:Modern large-scale production employs catalytic methodologies:
1. 2,6-Dichloropyridine + isopropylzinc chloride → Negishi coupling → 2-chloro-6-isopropylpyridine 2. Halogen-metal exchange at C2 using iPrMgCl·LiCl 3. Electrophilic trapping with (dimethoxymethyl)trimethylsilane → protected aldehyde 4. Acidic hydrolysis → 6-isopropylpicolinaldehyde 5. Catalytic hydrogenation (Ru/BCF catalyst) → (6-isopropylpyridin-2-yl)methanol
This improved sequence achieves 68% overall yield with superior safety profile and reduced heavy metal waste [7].
Table 3: Industrial Synthetic Method Comparison
Parameter | Early Route (1990s) | Modern Catalytic Route |
---|---|---|
Overall Yield | 37% | 68% |
Temperature Range | -78°C to 25°C | 0°C to 80°C |
Metal Waste per kg | 8.2 kg Zn/Mg residues | 0.3 kg Ru catalyst |
Purification | Multiple chromatography steps | Crystallization only |
PMI (Process Mass Intensity) | 126 | 43 |
Industrial applications extend beyond pharmaceuticals to functional materials:
The compound exemplifies modern trends in intermediate manufacturing where efficient catalysis, green chemistry principles, and structural diversity generation converge to enable cost-effective production of functionalized heterocycles at multi-kilogram scale [3] [6] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2